ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 637321-29-0
VCID: VC4787467
InChI: InChI=1S/C19H23N7O3S3/c1-6-29-16(28)15-12(4)22-18(32-15)23-14(27)9-31-19-25-24-13(26(19)5)8-30-17-20-10(2)7-11(3)21-17/h7H,6,8-9H2,1-5H3,(H,22,23,27)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)C)C)C
Molecular Formula: C19H23N7O3S3
Molecular Weight: 493.62

ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

CAS No.: 637321-29-0

Cat. No.: VC4787467

Molecular Formula: C19H23N7O3S3

Molecular Weight: 493.62

* For research use only. Not for human or veterinary use.

ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate - 637321-29-0

Specification

CAS No. 637321-29-0
Molecular Formula C19H23N7O3S3
Molecular Weight 493.62
IUPAC Name ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C19H23N7O3S3/c1-6-29-16(28)15-12(4)22-18(32-15)23-14(27)9-31-19-25-24-13(26(19)5)8-30-17-20-10(2)7-11(3)21-17/h7H,6,8-9H2,1-5H3,(H,22,23,27)
Standard InChI Key NIVFGXGXHBLWDJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)C)C)C

Introduction

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound featuring multiple heterocyclic rings, including thiazole, triazole, and pyrimidine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of thioether and amide functionalities.

Structural Characteristics

The compound's structure is characterized by the presence of an ethyl ester group, which enhances its solubility in organic solvents and biological systems. The incorporation of sulfur atoms in the form of thioether linkages contributes to its chemical reactivity and potential pharmacological properties.

Structural ComponentDescription
Thiazole MoietyPart of the core structure, contributing to biological activity.
Triazole MoietyEnhances chemical stability and potential bioactivity.
Pyrimidine MoietyKnown for its role in nucleic acids, contributing to the compound's pharmacological profile.
Ethyl Ester GroupIncreases solubility in organic solvents and biological systems.
Thioether LinkagesContribute to chemical reactivity and potential pharmacological effects.

Synthesis

The synthesis of ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. These reactions require careful temperature control and purification steps such as recrystallization or chromatography to achieve high purity and yield.

Potential Applications

Compounds with similar structural motifs have been shown to possess antibacterial or antifungal properties due to the presence of thioether and amide functionalities. The unique combination of heterocyclic rings in this compound suggests potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents.

Future Research Directions

Future studies could focus on modifying the pyrimidine or thiazole structures to enhance selectivity and potency against specific biological targets. Additionally, in-depth pharmacokinetic and pharmacodynamic studies are necessary to fully explore the compound's potential applications in medicine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator